molecular formula C26H27N3O6 B11365724 13-(2,5-dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(2,5-dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11365724
M. Wt: 477.5 g/mol
InChI Key: KJVUTBOPNWTWPT-UHFFFAOYSA-N
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Description

13-(2,5-Dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including methoxy, dimethyl, and triazatricyclo moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(2,5-dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione can be achieved through a transition metal-free one-pot cascade synthesis. This method involves the reaction of biomass-derived levulinic acid with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign protocol allows for the efficient formation of the tricyclic structure with good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices can be applied to scale up the synthesis. Utilizing renewable starting materials, such as levulinic acid, and avoiding the use of transition metals align with the goals of reducing environmental impact and improving the sustainability of chemical processes.

Chemical Reactions Analysis

Types of Reactions

13-(2,5-Dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

13-(2,5-Dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may serve as a lead compound for designing new pharmaceuticals with specific therapeutic targets.

    Industry: Its properties can be harnessed for the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 13-(2,5-dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors. The presence of multiple functional groups suggests that the compound can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-(2,5-dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione apart is its combination of functional groups and the specific arrangement of atoms within its tricyclic framework. This unique structure imparts distinct chemical and physical properties, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

13-(2,5-dimethoxyphenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C26H27N3O6/c1-27-22-20(25(30)28(2)26(27)31)21(15-6-8-16(32-3)9-7-15)29-12-13-35-24(23(22)29)18-14-17(33-4)10-11-19(18)34-5/h6-11,14,24H,12-13H2,1-5H3

InChI Key

KJVUTBOPNWTWPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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